molecular formula C19H23N3O4S B2726737 1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine CAS No. 693241-29-1

1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine

Cat. No.: B2726737
CAS No.: 693241-29-1
M. Wt: 389.47
InChI Key: LUUCBEFISRPRAK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 2-methyl-5-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,6-Dimethylphenyl Group: The piperazine core is then reacted with 2,6-dimethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,6-dimethylphenyl group.

    Introduction of 2-Methyl-5-nitrobenzenesulfonyl Group: Finally, the compound is reacted with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-(2,6-Dimethylphenyl)-4-(2-methyl-5-aminobenzenesulfonyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 2-Methyl-5-nitrobenzenesulfonic acid and piperazine derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,6-Dimethylphenyl)piperazine: Lacks the sulfonyl and nitro groups, which may result in different chemical and biological properties.

    4-(2-Methyl-5-nitrobenzenesulfonyl)piperazine: Lacks the 2,6-dimethylphenyl group, which may affect its reactivity and applications.

The uniqueness of 1-(2,6-dimethylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine lies in its specific combination of functional groups, which can impart distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-7-8-17(22(23)24)13-18(14)27(25,26)21-11-9-20(10-12-21)19-15(2)5-4-6-16(19)3/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUCBEFISRPRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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